

The Role of SB-222200 in Neurokinin B Pathways: A Technical Guide

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Compound of Interest

Compound Name: SB-222200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SB-222200**, a potent and selective antagonist of the neurokinin-3 receptor (NK3R), and its role in modulating neurokinin B (NKB) signaling pathways. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction to Neurokinin B and the NK3 Receptor

Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides that plays a critical role in a variety of physiological processes, including the regulation of reproductive function, body temperature, and neuronal excitability.[1][2] NKB exerts its effects by preferentially binding to and activating the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][3] The NKB/NK3R signaling system is a key component of the Kisspeptin/NKB/Dynorphin (KNDy) neurons located in the arcuate nucleus of the hypothalamus, which are integral to the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2] Dysregulation of this pathway has been implicated in various conditions, including polycystic ovary syndrome (PCOS), menopausal vasomotor symptoms (hot flashes), and some central nervous system disorders.[4][5][6]

SB-222200: A Selective NK3 Receptor Antagonist

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the human NK3 receptor.[4][7] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the central effects of NK3R blockade.[4][7] This guide will delve into the pharmacological properties of **SB-222200** and its utility in elucidating the role of NKB pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of **SB-222200**.

Table 1: In Vitro Pharmacology of **SB-222200**[4][7][8]

Parameter	Species	Cell Line/Tissue	Value
Binding Affinity (K _i)	Human	CHO cells expressing hNK3R	4.4 nM
Murine	HEK293 cells expressing mNK3R	174 nM	
Functional Potency (IC ₅₀)	Human	HEK293 cells expressing hNK3R (NKB-induced Ca ²⁺ mobilization)	18.4 nM
Murine	HEK293 cells expressing mNK3R (NKB-induced Ca ²⁺ mobilization)	265 nM	
Receptor Selectivity (K _i)	Human NK1 Receptor	-	>100,000 nM
Human NK2 Receptor	-	250 nM	

Table 2: In Vivo Efficacy of **SB-222200**[7]

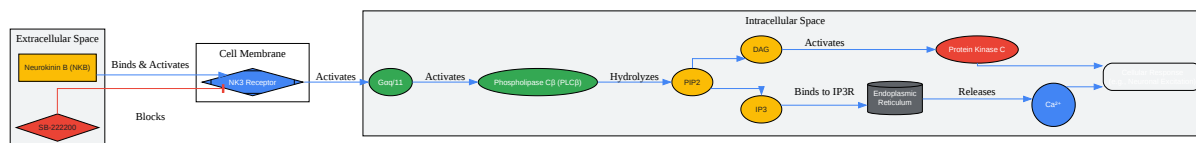
Species	Agonist	Route of Administration (SB-222200)	ED50	Behavioral Endpoint
Mouse	Senktide (i.p.)	Oral	~5 mg/kg	Inhibition of behavioral responses
Mouse	Senktide (i.c.v.)	Oral	~5 mg/kg	Inhibition of behavioral responses

Table 3: Pharmacokinetic Profile of **SB-222200** in Rats[4][7]

Parameter	Dose (Oral)	Value
Oral Bioavailability	10 mg/kg	46%
Maximum Plasma Concentration (Cmax)	10 mg/kg	427 ng/mL
Terminal Elimination Half-life (t1/2)	2.5 mg/kg (i.v.)	1.9 hours
Plasma Clearance	2.5 mg/kg (i.v.)	56 mL/min/kg

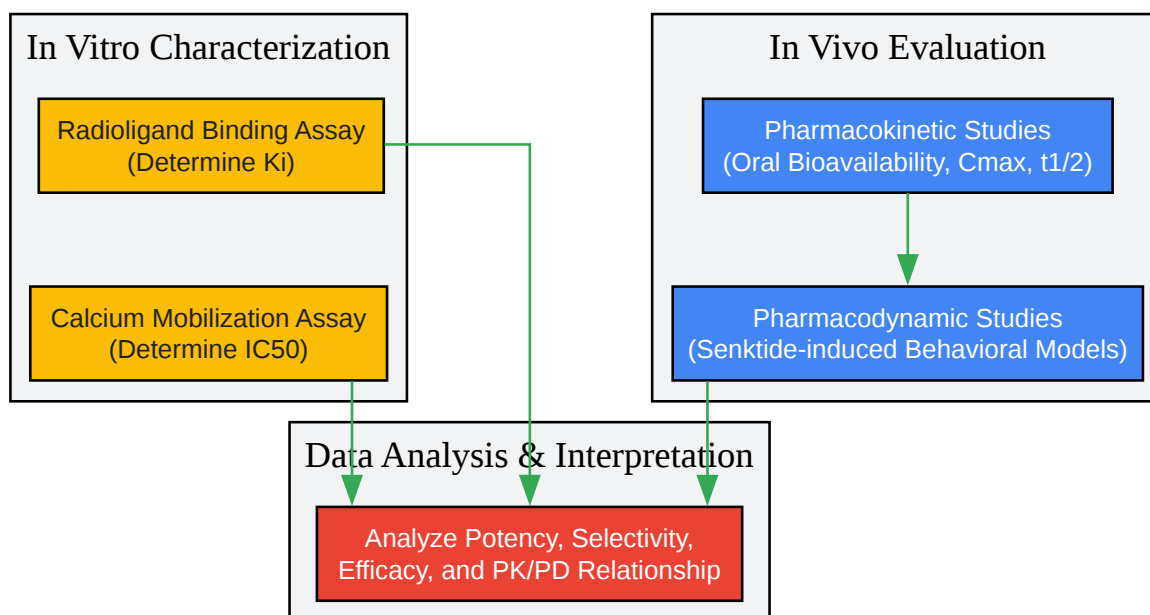
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.



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Figure 1. Neurokinin B (NKB) Signaling Pathway and **SB-222200** Inhibition.



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